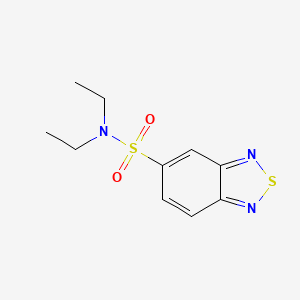
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications. MeOPP has been found to possess a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Wirkmechanismus
The exact mechanism of action of 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been found to modulate the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been found to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been found to modulate the activity of the GABAergic and glutamatergic systems, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is also stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, the development of new analogs of 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine with improved pharmacological properties could also be a promising area of research.
In conclusion, 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It possesses a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacological properties.
Synthesemethoden
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine can be synthesized by the reaction of 1-(3-methoxybenzoyl)piperazine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-8-6-16(7-9-17)20-10-12-21(13-11-20)19(22)15-4-3-5-18(14-15)24-2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGHFIIEXZLHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5701873.png)
![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)
![1,3-benzodioxole-5-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5701879.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine](/img/structure/B5701891.png)
![1-(2-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5701892.png)
![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)
![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)

![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)

![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)
